molecular formula C10H8BrF3O B14065549 2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-

2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-

Cat. No.: B14065549
M. Wt: 281.07 g/mol
InChI Key: COHQUNDRPWDRML-UHFFFAOYSA-N
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Description

2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C10H8BrF3O It is a brominated derivative of acetone, featuring a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]- typically involves the bromination of 1-[2-(trifluoromethyl)phenyl]-2-propanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with specific biological activities.

    Material Science: Utilized in the preparation of advanced materials with unique properties.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]- depends on its chemical reactivity. The bromine atom and trifluoromethyl group influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Similar structure but without the bromine atom.

    1-Bromo-3,3,3-trifluoroacetone: Another brominated compound with a trifluoromethyl group.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with a trifluoromethyl group.

Uniqueness

2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]- is unique due to the combination of a bromine atom and a trifluoromethyl group attached to a phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-bromo-3-[2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2

InChI Key

COHQUNDRPWDRML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CBr)C(F)(F)F

Origin of Product

United States

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